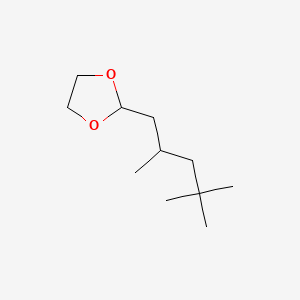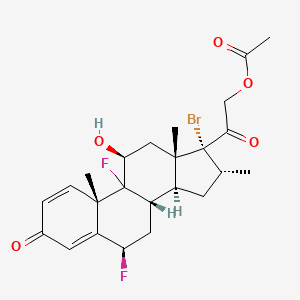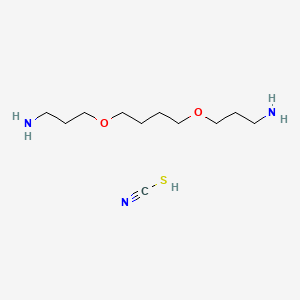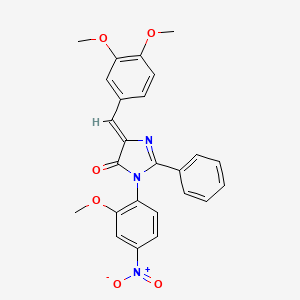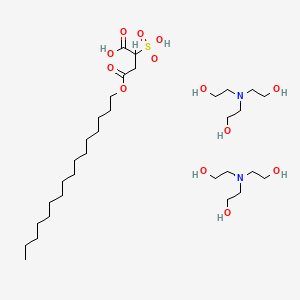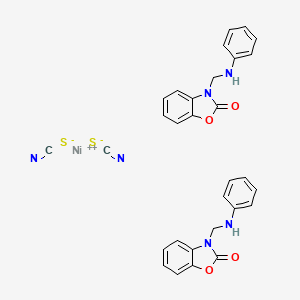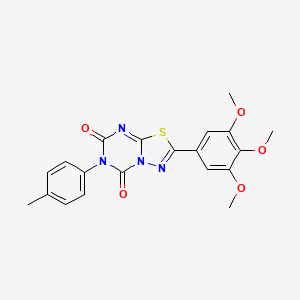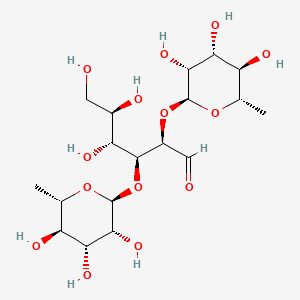
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is a complex carbohydrate compound It is composed of glucose and mannopyranosyl units, which are types of sugars
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- typically involves the glycosylation of glucose with mannopyranosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. Protecting groups may be used to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of such oligosaccharides may involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology
In biological research, it may be used to study carbohydrate metabolism and the role of oligosaccharides in cell signaling and recognition.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In the industrial sector, it may be used in the production of bio-based materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- involves its interaction with specific enzymes and receptors in biological systems. The molecular targets may include glycosidases and glycosyltransferases, which catalyze the breakdown and synthesis of glycosidic bonds. The pathways involved could include carbohydrate metabolism and signal transduction pathways.
類似化合物との比較
Similar Compounds
D-Glucose: A simple sugar and a primary energy source for cells.
Mannose: A sugar similar to glucose but with different stereochemistry.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is unique due to its specific glycosidic linkages and the presence of deoxy sugars, which may impart distinct biological and chemical properties compared to other oligosaccharides.
特性
CAS番号 |
550-72-1 |
|---|---|
分子式 |
C18H32O14 |
分子量 |
472.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C18H32O14/c1-5-9(22)12(25)14(27)17(29-5)31-8(4-20)16(11(24)7(21)3-19)32-18-15(28)13(26)10(23)6(2)30-18/h4-19,21-28H,3H2,1-2H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 |
InChIキー |
OBJGCSPUFIIVBS-GVTHJVTFSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



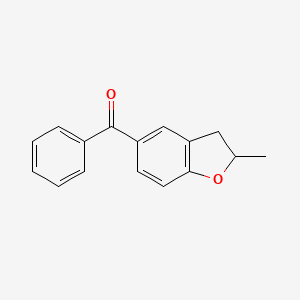
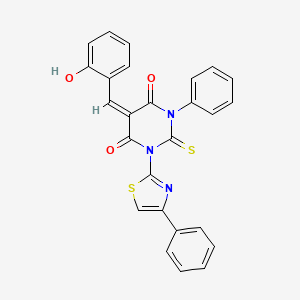
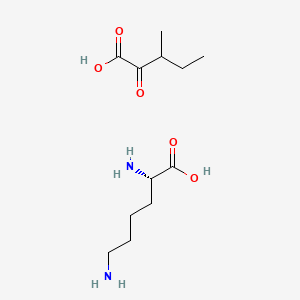
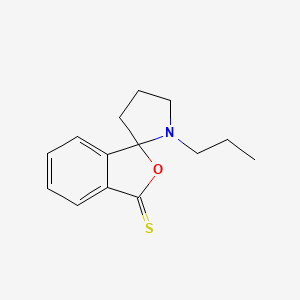
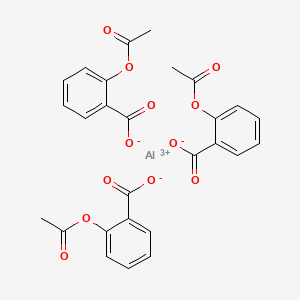
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
